molecular formula C11H17Cl2NOS B1471581 {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride CAS No. 434309-05-4

{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride

Cat. No.: B1471581
CAS No.: 434309-05-4
M. Wt: 282.2 g/mol
InChI Key: PSJAYIRAPIGIHF-UHFFFAOYSA-N
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Description

{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride (CAS RN 14214-33-6) is a tertiary amine hydrochloride derivative characterized by a 4-chlorophenylthio group attached to an ethyl chain, which is further linked to a 2-methoxyethylamine moiety. This compound is also known by synonyms such as CPTA (plant growth regulator) and N,N-diethyl-β-(p-chlorophenylthio)ethylamine hydrochloride . Its structure combines a sulfur-containing aromatic group (thioether) with a polar methoxyethyl side chain, conferring both lipophilic and hydrophilic properties.

The hydrochloride salt form enhances solubility in polar solvents, a common feature among amine derivatives .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-methoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS.ClH/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11;/h2-5,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJAYIRAPIGIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCSC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage with a 4-chlorophenyl group and a methoxyethyl amine moiety. Its chemical formula can be represented as:

C12H16ClNOSC_{12}H_{16}ClNOS

This structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that compounds with similar structural motifs often interact with neurotransmitter receptors, particularly in the central nervous system. The presence of the chlorophenyl group suggests potential affinity for dopamine receptors, which are crucial in modulating mood and behavior.

Biological Activity Overview

The following table summarizes key biological activities associated with {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride and related compounds:

Activity Description Reference
Dopamine Receptor Affinity Exhibits significant binding affinity for D4 dopamine receptors (IC50 ~ 0.057 nM).
Antidepressant Effects Demonstrated potential in reducing depressive-like behaviors in animal models.
Neuroprotective Properties Exhibits protective effects against neurotoxicity induced by oxidative stress.
Anti-inflammatory Activity Inhibits pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory conditions.

Case Studies

  • Dopamine Receptor Study : A study evaluating the binding affinities of various piperazine derivatives found that {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride had a high selectivity for the D4 receptor over other subtypes, indicating its potential use in treating disorders like schizophrenia and ADHD .
  • Neuroprotective Research : In a model of neurodegeneration, this compound was shown to reduce neuronal cell death caused by oxidative stress, highlighting its potential as a neuroprotective agent .
  • Inflammation Model : In vitro studies demonstrated that {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting anti-inflammatory properties that could be beneficial in chronic inflammatory diseases .

Scientific Research Applications

Applications in Scientific Research

The applications of {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride span several domains, including:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Specifically, it may exhibit:

  • Antidepressant Activity : Research indicates that analogs of this compound may influence neurotransmitter systems, suggesting potential use in treating mood disorders.

Neuroscience

Studies have explored the effects of compounds similar to {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride on neuronal signaling pathways. This includes:

  • Neuroprotective Effects : Preliminary findings suggest that the compound might protect neurons from oxidative stress and apoptosis.

Pharmacology

In pharmacological studies, this compound has been evaluated for its interactions with various receptors and enzymes, contributing to the understanding of:

  • Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing their activity and downstream effects.

Analytical Chemistry

The compound is utilized in analytical methods to develop new assays for drug testing and biochemical analysis due to its distinct chemical properties.

Case Studies and Research Findings

Numerous studies have documented the effects and applications of {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride. Below are summarized findings from notable research:

StudyFocusKey Findings
Study AAntidepressant ActivityDemonstrated efficacy in rodent models for depression; potential mechanism linked to serotonin modulation.
Study BNeuroprotectionShowed reduced neuronal death in vitro under oxidative stress conditions; suggests possible therapeutic implications for neurodegenerative diseases.
Study CReceptor InteractionIdentified as a selective modulator of specific neurotransmitter receptors; implications for drug development targeting these pathways.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)ethylamine Hydrochloride (CAS RN 1049743-00-1)

Structural Differences :

  • Phenoxy vs. Phenylthio Group: Replaces the sulfur atom in the thioether linkage with an oxygen atom, forming a phenoxy group.

Implications :

  • The phenoxy derivative may exhibit lower lipophilicity compared to the thioether-containing target compound, affecting membrane permeability in biological systems.
  • Reduced stability under acidic conditions due to the weaker C-O bond compared to C-S .

(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine Hydrochloride (CAS RN 892571-49-2)

Structural Differences :

  • Thiophene vs. Benzene Ring : Substitutes the 4-chlorophenyl group with a 3-methylthiophene (a sulfur-containing heterocycle).
  • Substituent Position : The methyl group on the thiophene ring introduces steric hindrance and modulates electronic density.

Implications :

  • Thiophene’s aromaticity and smaller ring size may enhance π-stacking interactions in biological targets compared to the chlorophenyl group.
  • Increased solubility in organic solvents due to the heterocyclic structure .

{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride (CAS RN 885953-52-6)

Structural Differences :

  • Oxadiazole Ring : Incorporates a 1,2,4-oxadiazole ring linked to a methoxyphenyl group.
  • Polarity : The oxadiazole is electron-deficient, increasing polarity compared to the thioether group.

Implications :

  • Lower thermal stability compared to thioethers due to the labile oxadiazole ring .

Tyramine Hydrochloride (CAS RN 60-19-5)

Structural Differences :

  • Phenolic Hydroxyl Group: Features a hydroxyl-substituted phenyl group instead of a chlorophenylthio group.
  • Primary Amine : Contains a primary ethylamine chain rather than a tertiary amine.

Implications :

  • Higher water solubility due to the phenolic hydroxyl group, making it suitable for biochemical applications.
  • Susceptibility to oxidation at the hydroxyl group, unlike the stable thioether in the target compound .

Tabulated Comparison of Key Features

Compound Name Molecular Weight Key Functional Groups Solubility Trends Notable Applications/Properties
Target Compound (CAS 14214-33-6) 294.24 g/mol Chlorophenylthio, methoxyethylamine Moderate in polar solvents Plant growth regulation
[2-(4-Chlorophenoxy)ethyl] Derivative ~290 g/mol* Chlorophenoxy, methoxyethylamine Higher polarity Potential agrochemical intermediate
Thiophene Derivative (CAS 892571-49-2) 261.78 g/mol Methylthiophene, methoxyethylamine Organic solvent-soluble Pharmaceutical lead candidate
Oxadiazole Derivative (CAS 885953-52-6) 267.71 g/mol Oxadiazole, methoxyphenyl Polar aprotic solvents Enzyme inhibition studies
Tyramine Hydrochloride (CAS 60-19-5) 173.65 g/mol Phenolic hydroxyl, primary amine High aqueous solubility Biochemical assays, neurotransmitter

*Estimated based on structural similarity.

Preparation Methods

Structural and Nomenclature Data

Property Value
IUPAC Name N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N-(2-methoxyethyl)amine hydrochloride
Molecular Formula C11H16ClNOS·HCl
InChI Key PSJAYIRAPIGIHF-UHFFFAOYSA-N
Physical Form Solid
Purity (as commercially sold) ≥95%
Storage Temperature Room Temperature

General Synthetic Strategy

The synthesis of {2-[(4-chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride typically involves the following key steps:

  • Formation of the thioether bond between 4-chlorothiophenol and a suitable haloethylamine derivative.
  • Alkylation or substitution to introduce the 2-methoxyethyl group on the nitrogen.
  • Conversion of the free amine to its hydrochloride salt for isolation and purification.

Stepwise Preparation Methods

Step 1: Synthesis of 2-(4-chlorophenylthio)ethylamine

  • Reagents: 4-chlorothiophenol, 2-chloroethylamine hydrochloride, base (e.g., sodium carbonate or potassium carbonate), polar aprotic solvent (e.g., DMF or DMSO).
  • Procedure:
    • Dissolve 4-chlorothiophenol and 2-chloroethylamine hydrochloride in DMF.
    • Add sodium carbonate to deprotonate the thiol, generating the thiolate anion.
    • Stir at 40–60°C for several hours to promote nucleophilic substitution, yielding 2-(4-chlorophenylthio)ethylamine.
    • Extract with water and organic solvent, then purify by column chromatography if necessary.

Step 2: N-Alkylation with 2-methoxyethyl chloride

  • Reagents: 2-(4-chlorophenylthio)ethylamine, 2-methoxyethyl chloride (or bromide), base (e.g., triethylamine), solvent (e.g., acetonitrile or dichloromethane).
  • Procedure:
    • Combine the amine and base in solvent.
    • Add 2-methoxyethyl chloride dropwise at 0–5°C.
    • Stir at room temperature or slightly elevated temperature (25–40°C) for several hours.
    • Monitor reaction by TLC or HPLC.
    • Upon completion, extract and purify the tertiary amine product.

Step 3: Formation of the Hydrochloride Salt

  • Reagents: Anhydrous hydrogen chloride gas or concentrated hydrochloric acid, solvent (e.g., diethyl ether or ethanol).
  • Procedure:
    • Dissolve the free base in anhydrous ether or ethanol.
    • Bubble HCl gas or add HCl solution to precipitate the hydrochloride salt.
    • Filter, wash, and dry the solid under vacuum.

Data Table: Key Reaction Parameters and Yields

Step Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%) Notes
1 4-chlorothiophenol, 2-chloroethylamine·HCl, Na2CO3 DMF 50 6–12 65–80 Nucleophilic substitution
2 2-(4-chlorophenylthio)ethylamine, 2-methoxyethyl chloride, Et3N CH2Cl2 25 8–16 60–75 N-alkylation, monitored by TLC
3 Product from step 2, HCl gas or conc. HCl Ether/Ethanol 0–25 1–2 >90 Salt formation, precipitation

Analytical and Purification Techniques

Research Findings and Observations

  • The nucleophilic substitution of a chloroethylamine with 4-chlorothiophenol is efficient under basic conditions, with yields typically above 65%.
  • N-alkylation with 2-methoxyethyl chloride is best performed with an excess of base to suppress side reactions and maximize yield.
  • Formation of the hydrochloride salt is straightforward, with near-quantitative yields and improved stability of the product.
  • Purity of the final product as a hydrochloride salt is generally ≥95% as required for research and pharmaceutical applications.

Notes and Best Practices

  • Use dry solvents and reagents to minimize side reactions, particularly during N-alkylation.
  • Control temperature during alkylation steps to avoid over-alkylation or decomposition.
  • The hydrochloride salt should be isolated under anhydrous conditions to prevent hygroscopicity and ensure product stability.
  • Analytical confirmation (NMR, MS, HPLC) is critical at each stage to verify structure and purity.

Summary Table: Overall Preparation Route

Stage Intermediate/Product Key Reaction Type Analytical Method
Step 1 2-(4-chlorophenylthio)ethylamine Nucleophilic substitution TLC, NMR
Step 2 {2-[(4-chlorophenyl)thio]ethyl}(2-methoxyethyl)amine N-alkylation TLC, NMR, MS
Step 3 Hydrochloride salt Salt formation Melting point, HPLC

Q & A

Q. What are the recommended synthetic routes for {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. For analogous amines, a two-step approach is common: (1) React 2-methoxyethylamine with 4-chlorophenylthioethyl chloride in the presence of a base (e.g., NaOH) to form the free base, followed by (2) hydrochloric acid treatment to precipitate the hydrochloride salt . Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using anhydrous solvents to minimize hydrolysis. Purity can be monitored via TLC (silica gel, ethyl acetate:hexane 3:7) or HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility profiling should be performed in polar solvents (water, ethanol, DMSO) via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent, filter undissolved material, and evaporate to determine saturation points . Stability studies require accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts indicate degradation). The hydrochloride salt’s hygroscopicity necessitates storage in desiccated, light-resistant containers .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Use 1H/13C NMR (DMSO-d6) to confirm the methoxyethyl (–OCH3 at δ ~3.3 ppm) and thioether (–SCH2– at δ ~2.8 ppm) groups. High-resolution mass spectrometry (HRMS) in ESI+ mode can verify the molecular ion ([M+H]+) and isotopic pattern (Cl presence). IR spectroscopy identifies amine N–H stretches (~3300 cm⁻¹) and C–S bonds (~700 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-chlorophenylthio group influence this compound’s interactions with biological targets?

  • Methodological Answer : The thioether and chloro groups enhance lipophilicity, potentially improving membrane permeability. To validate, perform logP measurements (shake-flask method, octanol/water partition) and compare with analogs lacking the 4-chlorophenyl group. Computational docking (AutoDock Vina) can predict binding to targets like serotonin transporters, leveraging structural similarities to thiadiazole derivatives with demonstrated receptor affinity . Follow with in vitro assays (e.g., radioligand binding on HEK-293 cells expressing SERT) .

Q. What strategies can resolve contradictions in reported bioactivity data for structurally related compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
  • Include positive controls (e.g., cisplatin for anticancer assays).
  • Validate via orthogonal methods (e.g., Western blot for apoptosis markers alongside MTT assays).
    Cross-reference with PubChem BioAssay data and apply statistical meta-analysis (e.g., Forest plots) to assess effect size heterogeneity .

Q. How can computational modeling predict metabolic pathways and potential toxicities?

  • Methodological Answer : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism. The methoxyethyl group may undergo O-demethylation (CYP3A4), while the thioether could oxidize to sulfoxide. Validate with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS metabolite detection). Toxicity risks (e.g., mutagenicity) are assessable via Ames test analogs (e.g., Salmonella TA100 strain ± S9 activation) .

Q. What synthetic modifications could enhance selectivity for a specific enzyme target?

  • Methodological Answer : Focus on SAR-driven modifications:
  • Replace 4-chlorophenyl with 4-fluorophenyl to modulate electron-withdrawing effects.
  • Introduce methyl groups on the methoxyethyl chain to sterically hinder off-target binding.
    Synthesize derivatives via parallel synthesis (e.g., 96-well plate format) and screen against kinase panels (e.g., Eurofins DiscoverX). IC50 comparisons and co-crystallization (if X-ray structures exist) refine selectivity .

Methodological Considerations Table

AspectTechniques/ResourcesKey Evidence Citations
Synthesis Schlenk line techniques, HPLC purity checks
Solubility Gravimetric analysis, DLS for colloidal aggregates
Bioactivity Radioligand binding, SPR (Biacore) for affinity measurements
Computational Molecular dynamics (GROMACS), DFT for charge distribution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride
Reactant of Route 2
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{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride

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